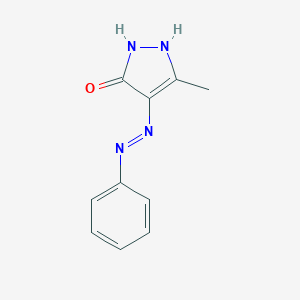
(4Z)-3-methyl-4-(2-phenylhydrazin-1-ylidene)-4,5-dihydro-1H-pyrazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-3-methyl-4-(2-phenylhydrazin-1-ylidene)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that belongs to the pyrazolone family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-methyl-4-(2-phenylhydrazin-1-ylidene)-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of phenylhydrazine with 3-methyl-2-pyrazolin-5-one. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z)-3-methyl-4-(2-phenylhydrazin-1-ylidene)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolones and hydrazones, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits antimicrobial and antioxidant activities.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Mécanisme D'action
The mechanism of action of (4Z)-3-methyl-4-(2-phenylhydrazin-1-ylidene)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with various molecular targets. It acts as a free radical scavenger, thereby protecting cells from oxidative damage. The compound’s hydrazone moiety is crucial for its antioxidant activity, as it can donate electrons to neutralize free radicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone): Known for its antioxidant properties and used in the treatment of stroke and amyotrophic lateral sclerosis (ALS).
4-Acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one: Used in coordination chemistry and exhibits similar biological activities.
Uniqueness
(4Z)-3-methyl-4-(2-phenylhydrazin-1-ylidene)-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific hydrazone moiety, which imparts distinct chemical reactivity and biological activity compared to other pyrazolone derivatives .
Propriétés
Numéro CAS |
13572-24-2 |
|---|---|
Formule moléculaire |
C10H10N4O |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
5-methyl-4-phenyldiazenyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C10H10N4O/c1-7-9(10(15)14-11-7)13-12-8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,14,15) |
Clé InChI |
MGDOTRWUUKVZBO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NN1)N=NC2=CC=CC=C2 |
SMILES isomérique |
CC1=C(C(=O)N=N1)NNC2=CC=CC=C2 |
SMILES canonique |
CC1=C(C(=O)NN1)N=NC2=CC=CC=C2 |
Synonymes |
5-hydroxy-3-methyl-4-(phenylazo)pyrazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















